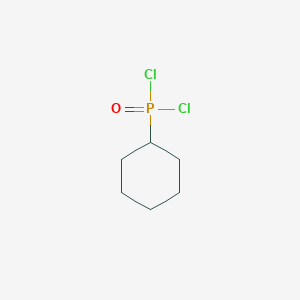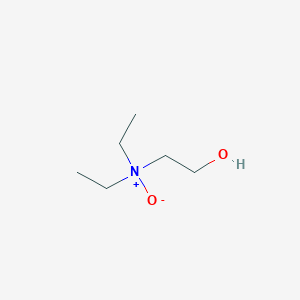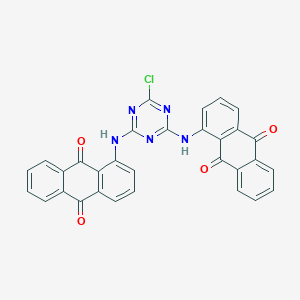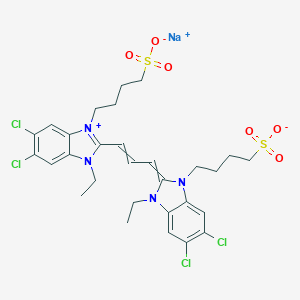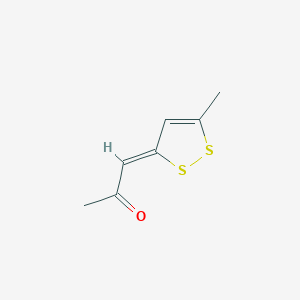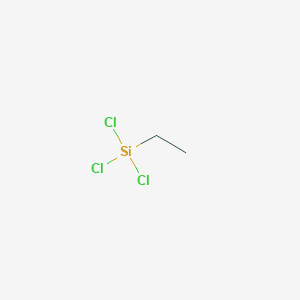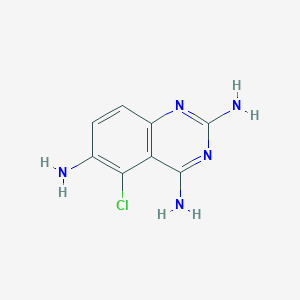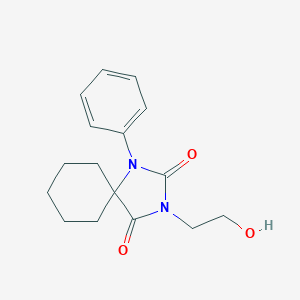
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is not fully understood, but it is believed to act as a modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been shown to enhance the binding of GABA to these receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Effets Biochimiques Et Physiologiques
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have a range of biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective properties, it has been shown to have anxiolytic effects in animal models, indicating its potential use in the treatment of anxiety disorders. Furthermore, 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have analgesic effects, suggesting its potential use in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is its high potency and selectivity for GABA-A receptors, making it a valuable tool for studying the role of these receptors in neurological disorders. However, one limitation of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Further studies are needed to determine the optimal dosage and administration route for 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in these conditions. Additionally, there is interest in exploring the potential use of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in the treatment of anxiety disorders and pain. Further research is also needed to fully understand the mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- and its effects on GABA-A receptors.
Méthodes De Synthèse
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- involves the reaction of 2-phenylglycinol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine. The resulting product is then treated with hydrogen chloride gas in ethanol to obtain 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in high yield and purity.
Applications De Recherche Scientifique
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been studied extensively for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have potent anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. Furthermore, 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have neuroprotective effects in models of ischemic stroke, suggesting its potential use in the prevention and treatment of stroke.
Propriétés
Numéro CAS |
1034-61-3 |
|---|---|
Nom du produit |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- |
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C16H20N2O3/c19-12-11-17-14(20)16(9-5-2-6-10-16)18(15(17)21)13-7-3-1-4-8-13/h1,3-4,7-8,19H,2,5-6,9-12H2 |
Clé InChI |
LTBYCIYCAZIKRO-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
SMILES canonique |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
Autres numéros CAS |
1034-61-3 |
Synonymes |
3-(2-Hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



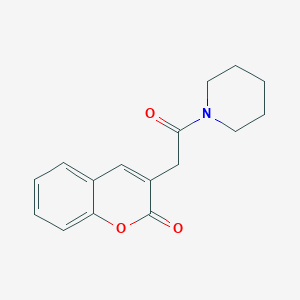
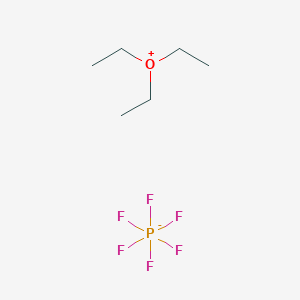
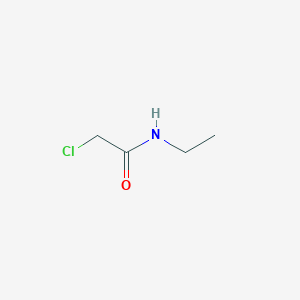
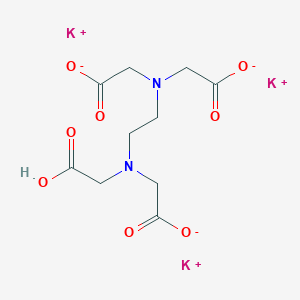
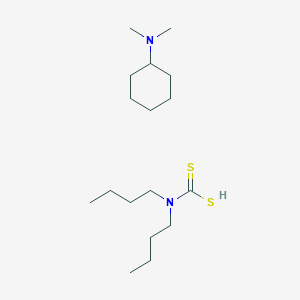
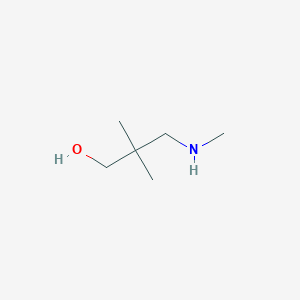
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
